3-(Quinolin-2-yl)propan-1-ol
Overview
Description
3-(Quinolin-2-yl)propan-1-ol is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
Quinoline-based compounds are known to have a wide range of biological activities and can interact with various targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific structure and target .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Quinoline derivatives are known to have a wide range of effects at the molecular and cellular level, often related to their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Quinolin-2-yl)propan-1-ol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-2-yl)propan-1-ol typically involves the reaction of quinoline with propanal in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: It can be reduced to form quinoline-2-ylpropan-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination are commonly employed.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-ylpropan-1-amine.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
3-(Quinolin-2-yl)propan-1-ol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2-(Quinolin-8-yloxy)cyclohexan-1-ol: Used in molecular recognition studies.
4-Dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ol: Investigated for antituberculosis activity.
Uniqueness
3-(Quinolin-2-yl)propan-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-quinolin-2-ylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-2,4,6-8,14H,3,5,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMLTFOLQWEQFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618262 | |
Record name | 3-(Quinolin-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945-82-4 | |
Record name | 3-(Quinolin-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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